molecular formula C7H11ClN2O2 B144148 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI) CAS No. 138969-82-1

1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI)

Cat. No. B144148
M. Wt: 190.63 g/mol
InChI Key: JNUUHIJMBNNNIV-UHFFFAOYSA-N
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Description

1-Piperazinecarboxaldehyde, also known as 1-Formylpiperazine, is a chemical compound with the molecular formula C5H10N2O . It is a clear liquid that can range from colorless to yellow .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which would include 1-Piperazinecarboxaldehyde, have been published between 2015 and 2020 . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Piperazinecarboxaldehyde can be represented as O=CN1CC[NH2+]CC1 . The compound has a molecular weight of 114.1457 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Piperazinecarboxaldehyde are not mentioned in the search results, it’s worth noting that piperazine derivatives in general are involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

1-Piperazinecarboxaldehyde is a clear liquid that can range from colorless to yellow . It has a molecular weight of 114.1457 g/mol . The compound has a boiling point range of 105.0°C to 107.0°C at 1.0 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI) in the synthesis of a variety of novel compounds with potential antibacterial properties. For instance, Patel and Mistry (2004) explored the preparation of 4-(4′-sulphanilyl)-1-phenyl piperazine by reacting N-acetyl sulphanilyl chloride with 1-phenyl piperazine, followed by condensation reactions yielding Schiff bases and subsequent cyclo condensation reactions producing 2-azetidinones and 4-thiazolidinones. These compounds were screened for antibacterial efficacy against several bacterial strains, showcasing the potential of 1-Piperazine derivatives in the development of new antibacterial agents (Patel & Mistry, 2004).

Fluorescent Probes and Ratiometric Analysis

Huang and Tam‐Chang (2011) reported on the synthesis of 9-piperazine substituted perylene-3,4-dicarboximide derivatives that serve as fluorescent probes for ratiometric analysis. These compounds exhibit a change in fluorescence emission intensities in response to variations in pH and double-stranded DNA, suggesting their application in biochemical and medical diagnostics (Huang & Tam‐Chang, 2011).

Crystal Engineering and Molecular Docking

The application of 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI) extends into crystal engineering and molecular docking studies. Weatherhead-Kloster et al. (2005) synthesized 1,4-piperazine-2,5-dione and analyzed its polymorphic crystalline forms through single-crystal X-ray analysis. This study provided insights into hydrogen-bonding networks and solution aggregation, contributing to the understanding of molecular assembly in solid states (Weatherhead-Kloster et al., 2005).

Anticonvulsant Agents

Research into the development of anticonvulsant agents has also utilized 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI). Archana (2021) synthesized novel triazolyl/oxadiazolyl/thiadiazolyl-piperazine derivatives, demonstrating their potential as anticonvulsant agents. This work highlights the versatility of 1-Piperazine derivatives in the creation of compounds with potential therapeutic applications in the treatment of epilepsy (Archana, 2021).

Safety And Hazards

1-Piperazinecarboxaldehyde is harmful if swallowed, inhaled, or absorbed through the skin . It causes eye and skin burns and may cause respiratory irritation . In case of contact, it is advised to immediately flush eyes or skin with plenty of water for at least 15 minutes .

properties

IUPAC Name

4-(2-chloroacetyl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-5-7(12)10-3-1-9(6-11)2-4-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUUHIJMBNNNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368368
Record name 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)piperazine-1-carbaldehyde

CAS RN

138969-82-1
Record name 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetyl)piperazine-1-carbaldehyde
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